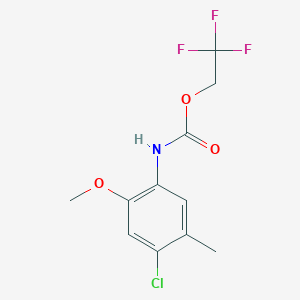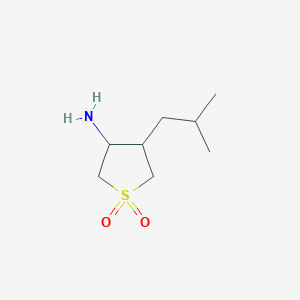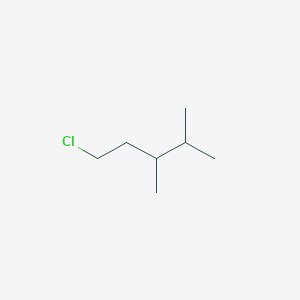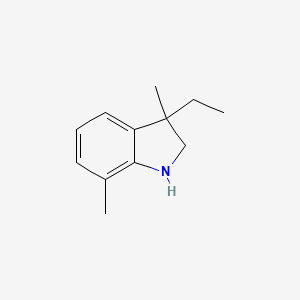
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane is an organic compound that features a cyclopentane ring substituted with a chloromethyl group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane can be achieved through several methods:
Alkylation of Cyclopentane: One approach involves the alkylation of cyclopentane with chloromethyl and prop-2-en-1-yl groups under specific conditions.
Grignard Reaction: Another method involves the use of a Grignard reagent to introduce the prop-2-en-1-yl group, followed by chloromethylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Large-scale production might utilize continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Addition Reactions: The prop-2-en-1-yl group can undergo addition reactions, such as hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Products may include alkanes or alkenes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be explored for drug development.
Industry: May be used in the production of polymers or other materials.
Mechanism of Action
The mechanism of action for 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane would depend on its specific application. For example, in a substitution reaction, the chloromethyl group would act as a leaving group, allowing the nucleophile to attach to the cyclopentane ring.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)cyclopentane: Lacks the prop-2-en-1-yl group.
1-(Prop-2-en-1-yl)cyclopentane: Lacks the chloromethyl group.
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclopentane: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane is unique due to the presence of both the chloromethyl and prop-2-en-1-yl groups, which can participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H15Cl |
|---|---|
Molecular Weight |
158.67 g/mol |
IUPAC Name |
1-(chloromethyl)-1-prop-2-enylcyclopentane |
InChI |
InChI=1S/C9H15Cl/c1-2-5-9(8-10)6-3-4-7-9/h2H,1,3-8H2 |
InChI Key |
DFOPBNKRFYBCHN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13185585.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B13185587.png)





![2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185637.png)

![2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B13185640.png)

![N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13185662.png)
